molecular formula C13H16FNO4 B1423546 Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate CAS No. 1354953-82-4

Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate

Cat. No. B1423546
M. Wt: 269.27 g/mol
InChI Key: NEBDFDGPJQUYAH-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate” is a chemical compound with the molecular formula C13H16FNO4 . It has a molecular weight of 269.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16FNO4/c1-17-13(16)9-6-12(10(14)7-11(9)15)19-8-2-4-18-5-3-8/h6-8H,2-5,15H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

Chemical Structure and Interactions

Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate, along with related compounds, has been extensively studied for its chemical structure and interactions. For instance, compounds with fluorine substitutions, like this one, are often investigated for their unique bonding and structural characteristics. Studies like Burns and Hagaman (1993) focus on the hydrogen bonding and planar structures of similar fluorinated molecules, highlighting their unique chemical behaviors (Burns & Hagaman, 1993).

Synthesis and Crystal Structure

The synthesis process and crystal structure of related fluorinated benzoates have been a subject of research. Papers like Huang et al. (2021) delve into the synthesis process, structural confirmation, and conformational analyses of similar compounds, using techniques like X-ray diffraction and density functional theory (DFT) (Huang et al., 2021). Such research is crucial for understanding the physical and chemical properties of these compounds.

Hydrogen-Bonded Structures

Studies such as those by Portilla et al. (2007) examine the hydrogen-bonded structures of substituted benzoates. This research provides insights into how different functional groups influence the molecular arrangement and interactions in crystals, which is relevant for understanding and manipulating the properties of methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate and related chemicals (Portilla et al., 2007).

Photopolymerization Applications

Some fluorinated benzoates have applications in photopolymerization, as explored by Guillaneuf et al. (2010). Their research on compounds like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, which shares structural similarities with methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate, highlights potential uses in initiating polymerization reactions under UV light (Guillaneuf et al., 2010).

Molecular Rearrangement and Synthesis

Qureshi and Njardarson (2022) discuss an anionic cascade process for assembling benzoate esters from acyclic building blocks, which could be relevant for synthesizing and manipulating molecules like methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate. This research is important for developing new synthetic routes and understanding molecular transformations (Qureshi & Njardarson, 2022).

properties

IUPAC Name

methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-17-13(16)9-6-12(10(14)7-11(9)15)19-8-2-4-18-5-3-8/h6-8H,2-5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBDFDGPJQUYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)F)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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